An In-Depth Technical Guide to the Chemical Properties of 3-(Piperidin-4-yl)-1,2,4-oxadiazole HCl Salt
An In-Depth Technical Guide to the Chemical Properties of 3-(Piperidin-4-yl)-1,2,4-oxadiazole HCl Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical properties of 3-(Piperidin-4-yl)-1,2,4-oxadiazole hydrochloride. Synthesizing foundational principles of heterocyclic chemistry with specific data, this document serves as a critical resource for professionals engaged in the research and development of molecules incorporating this scaffold.
Introduction: The Significance of the 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a bioisostere for amide and ester functionalities, often imparting improved metabolic stability. The incorporation of a piperidine ring, a common fragment in centrally active pharmaceuticals, suggests potential applications in neuroscience and other therapeutic areas. The hydrochloride salt form is frequently utilized to enhance the solubility and bioavailability of parent compounds.
Molecular Structure and Physicochemical Properties
The chemical structure of 3-(Piperidin-4-yl)-1,2,4-oxadiazole HCl salt combines the electron-deficient 1,2,4-oxadiazole ring with the saturated piperidine heterocycle. This juxtaposition of an aromatic and an aliphatic ring system dictates its overall properties.
Caption: Chemical structure of 3-(Piperidin-4-yl)-1,2,4-oxadiazole HCl salt.
Table 1: Physicochemical Properties of 3-(Piperidin-4-yl)-1,2,4-oxadiazole and its Analogs
| Property | 3-(Piperidin-4-yl)-1,2,4-oxadiazole HCl | 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole | 3-(1,2,4-Oxadiazol-3-yl)piperidine |
| CAS Number | 1384079-72-4[1] | 757175-70-5 | 1250926-80-7[2] |
| Molecular Formula | C₇H₁₁N₃O · HCl | C₈H₁₃N₃O[3] | C₇H₁₁N₃O[2] |
| Molecular Weight | 189.64 g/mol | 167.21 g/mol [3] | 153.18 g/mol [2] |
| Appearance | Likely a solid | Not specified | Not specified |
| Solubility | Expected to be soluble in water and polar organic solvents | Not specified | Not specified |
| pKa | Not specified | Not specified | Not specified |
| LogP | Not specified | 0.7 (predicted)[3] | 0.3 (predicted)[2] |
| Storage | Recommended storage at 2-8°C, sealed in a dry environment[4] | Not specified | Not specified |
Synthesis and Purification
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. A common and efficient method involves the cyclocondensation of an amidoxime with a carboxylic acid derivative.
General Synthetic Approach
A plausible synthetic route to 3-(Piperidin-4-yl)-1,2,4-oxadiazole initiates with a suitable piperidine-4-carboxamidoxime precursor. This intermediate can then be reacted with a formic acid equivalent or a suitable orthoformate to construct the 1,2,4-oxadiazole ring. The piperidine nitrogen is typically protected with a group such as tert-butyloxycarbonyl (Boc) during the synthesis, which is subsequently removed under acidic conditions to yield the final hydrochloride salt.
Caption: Representative synthetic workflow for 3-(Piperidin-4-yl)-1,2,4-oxadiazole HCl.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on common methods for 1,2,4-oxadiazole synthesis. Specific reaction conditions may require optimization.
Step 1: Cyclocondensation
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To a solution of Boc-piperidine-4-carboxamidoxime (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like 1,1'-carbonyldiimidazole (CDI) (1.1 eq).
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Stir the mixture at room temperature for 1-2 hours.
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Add formic acid (1.2 eq) and continue stirring at an elevated temperature (e.g., 80-100 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and partition between water and a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the Boc-protected oxadiazole intermediate.
Step 2: Deprotection
-
Dissolve the Boc-protected intermediate in a suitable solvent such as dioxane or methanol.
-
Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or concentrated HCl.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
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The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane and collected by filtration to yield the final 3-(Piperidin-4-yl)-1,2,4-oxadiazole HCl salt.
Spectral Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3-(Piperidin-4-yl)-1,2,4-oxadiazole HCl salt.
Table 2: Expected Spectral Data
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the piperidine ring protons, typically in the upfield region. The proton on the oxadiazole ring (if unsubstituted at C5) would appear in the downfield aromatic region. The presence of the HCl salt may cause broadening of the N-H proton signal of the piperidine. |
| ¹³C NMR | Characteristic signals for the C3 and C5 carbons of the 1,2,4-oxadiazole ring are expected to appear in the range of δ 160-180 ppm.[5] The carbon atoms of the piperidine ring will resonate in the aliphatic region. |
| IR Spectroscopy | Characteristic absorption bands for C=N and C-O-C stretching of the oxadiazole ring. N-H stretching vibrations from the piperidinium hydrochloride salt would also be present. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the free base (C₇H₁₁N₃O) and fragmentation patterns characteristic of the oxadiazole and piperidine rings.[6] |
Stability and Reactivity
The stability of the 1,2,4-oxadiazole ring is a critical factor in its utility as a pharmaceutical scaffold.
pH-Dependent Stability
Studies on other 1,2,4-oxadiazole derivatives have shown that the ring is susceptible to hydrolysis under both acidic and basic conditions.[7] A study on a similar 1,2,4-oxadiazole derivative, BMS-708163, revealed maximum stability in the pH range of 3-5.[7]
-
Acidic Conditions: At low pH, the N-4 atom of the oxadiazole ring can be protonated. This activation facilitates nucleophilic attack on the C5 carbon, leading to ring opening.[7]
-
Basic Conditions: Under high pH, nucleophilic attack on the C5 carbon can also occur, generating an anionic intermediate that can lead to ring cleavage upon protonation.[7]
Caption: General degradation pathways for the 1,2,4-oxadiazole ring.
Reactivity of the Piperidine Moiety
The piperidine nitrogen in the free base form is nucleophilic and can undergo reactions such as alkylation, acylation, and sulfonylation. As the hydrochloride salt, the piperidine nitrogen is protonated, rendering it less reactive.
Storage and Handling
Based on the available information for analogous compounds and general principles of chemical stability, the following recommendations are provided:
-
Storage: 3-(Piperidin-4-yl)-1,2,4-oxadiazole HCl salt should be stored in a cool, dry place, preferably at 2-8°C.[4] The container should be tightly sealed to protect it from moisture and atmospheric oxygen.
-
Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
3-(Piperidin-4-yl)-1,2,4-oxadiazole HCl salt is a molecule of interest for drug discovery, combining the metabolically stable 1,2,4-oxadiazole core with a versatile piperidine substituent. Understanding its chemical properties, including its synthesis, stability, and reactivity, is paramount for its successful application in research and development. This guide provides a foundational understanding of these properties, drawing from the established chemistry of the 1,2,4-oxadiazole class and specific data available for this compound and its close analogs. Further experimental validation of the presented information is recommended for any specific application.
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